molecular formula C11H10ClN B2413609 4-Chloro-2-ethylquinoline CAS No. 7176-10-5

4-Chloro-2-ethylquinoline

Cat. No.: B2413609
CAS No.: 7176-10-5
M. Wt: 191.66
InChI Key: BIEBJJPKQITPSL-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN It is a derivative of quinoline, characterized by the presence of a chlorine atom at the fourth position and an ethyl group at the second position of the quinoline ring

Mechanism of Action

Target of Action

It’s worth noting that quinoline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites

Mode of Action

For instance, Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite . It’s plausible that 4-Chloro-2-ethylquinoline might have a similar interaction with its targets, but this needs to be confirmed with further studies.

Biochemical Pathways

For example, Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites . It’s possible that this compound could affect similar pathways, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent like nitrobenzene . The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of 2-ethylquinoline using reagents such as phosphorus oxychloride or sulfuryl chloride. The reaction conditions are carefully controlled to ensure high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Oxidation: Quinoline N-oxides

    Reduction: Aminoquinoline derivatives

    Substitution: Functionalized quinoline derivatives

Scientific Research Applications

4-Chloro-2-ethylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the chlorine and ethyl substituents.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

    2-Ethylquinoline: Similar to 4-Chloro-2-ethylquinoline but without the chlorine atom.

Uniqueness: this compound is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s biological activity and its suitability for various applications .

Properties

IUPAC Name

4-chloro-2-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEBJJPKQITPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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